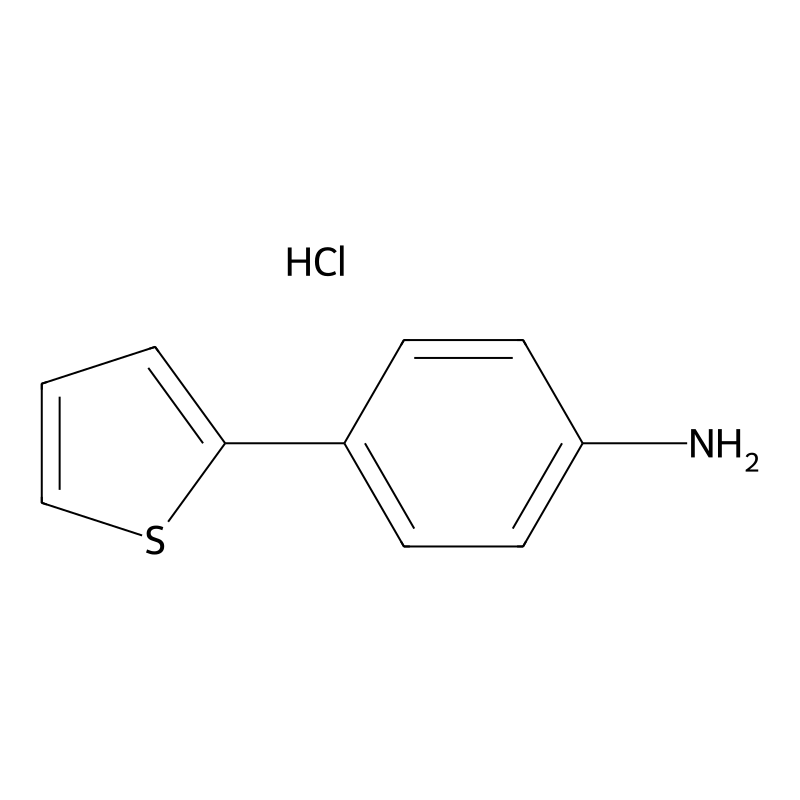

4-(Thiophen-2-yl)aniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Thiophen-2-yl)aniline hydrochloride is a heterocyclic compound characterized by the presence of a thiophene ring attached to an aniline group. Its molecular formula is C10H10ClNS, and it has a molecular weight of approximately 211.71 g/mol. The compound appears as a solid with a melting point ranging from 74 to 78 °C . The thiophene ring, which includes a sulfur atom, contributes to the compound's unique chemical properties and reactivity.

Organic Synthesis

The presence of the aniline group (a primary aromatic amine) and the thiophene group (a five-membered aromatic heterocycle containing sulfur) makes 4-(Thiophen-2-yl)aniline hydrochloride a potential building block for the synthesis of more complex organic molecules. These molecules could have various applications in pharmaceuticals, dyes, or functional materials [].

Material Science

Aromatic amines and thiophenes are frequently used as building blocks in the development of new functional materials. The combination of these functionalities in 4-(Thiophen-2-yl)aniline hydrochloride could be interesting for researchers exploring conductive polymers, organic light-emitting diodes (OLEDs), or other optoelectronic devices [].

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

- Reduction: Reduction reactions can modify both the thiophene and aniline moieties.

- Substitution Reactions: Electrophilic and nucleophilic substitution can occur on the aniline and thiophene rings, allowing for further functionalization.

Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation.

The biological activity of 4-(Thiophen-2-yl)aniline hydrochloride has been explored in various studies:

- Corrosion Inhibition: Derivatives of this compound have shown effectiveness as corrosion inhibitors, particularly on mild steel in acidic environments.

- Electroluminescence: Thiophene derivatives are known for their applications in electroluminescent devices due to their intense fluorescence emission properties.

- Potential Therapeutic Uses: Compounds containing thiophene and aniline structures may interact with biological targets, influencing cellular processes and signaling pathways.

The synthesis of 4-(Thiophen-2-yl)aniline hydrochloride typically involves several steps:

- Condensation Reaction: Starting materials such as thiophene-2-carboxaldehyde and aniline undergo condensation to form an intermediate.

- Reduction: The intermediate is reduced using agents like sodium borohydride.

- Hydrochloride Formation: The resulting base is treated with hydrochloric acid to yield the hydrochloride salt .

This method highlights the importance of controlling reaction conditions to achieve high yields.

4-(Thiophen-2-yl)aniline hydrochloride has several notable applications:

- Corrosion Inhibitors: Effective in protecting metals from corrosion.

- Organic Electronics: Utilized in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.

- Synthesis of Metal Complexes: Used in forming metal complexes that exhibit interesting magnetic properties .

Interaction studies involving 4-(Thiophen-2-yl)aniline hydrochloride have indicated its potential for forming complexes with metals, which may exhibit unique magnetic and thermal properties. Research has shown that derivatives can influence biochemical pathways, affecting enzyme activity and cellular metabolism.

Several compounds share structural similarities with 4-(Thiophen-2-yl)aniline hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methyl-3-(thiophen-3-yl)aniline | Aniline derivative | Exhibits different electrophilic properties |

| 2-(Thiophen-2-yl)aniline hydrochloride | Aniline derivative | Different position of thiophene attachment |

| N,N-diphenyl-4-(thiophen-2-yl)aniline | Diphenyl derivative | Enhanced stability and potential applications |

These compounds exhibit variations in their chemical behavior and biological activity due to differences in their substituents and structural configurations.

Heterocyclic compounds form the backbone of modern chemical research due to their structural versatility and functional adaptability. These molecular frameworks, characterized by rings containing at least one non-carbon atom (e.g., sulfur in thiophene), enable precise modulation of electronic, optical, and biological properties. The integration of heterocycles into advanced materials and pharmaceuticals has driven innovations ranging from organic semiconductors to targeted therapeutics.

4-(Thiophen-2-yl)aniline hydrochloride exemplifies this paradigm through its fusion of a thiophene ring (C₄H₃S) and an aniline moiety (C₆H₅NH₂). The thiophene’s electron-rich aromatic system enhances charge transport capabilities, while the aniline group provides sites for functionalization through its primary amine. This duality enables applications in:

- Conductive polymers: Thiophene derivatives are pivotal in organic field-effect transistors (OFETs).

- Pharmaceutical intermediates: Aromatic amines serve as precursors for bioactive molecules targeting enzyme inhibition.

Recent advances in multicomponent reactions (MCRs) have further expanded synthetic access to complex heterocycles like 4-(Thiophen-2-yl)aniline hydrochloride. These one-pot methodologies reduce synthesis steps while improving atom economy, as demonstrated in the preparation of pyridines and quinolines.

Strategic Importance of Thiophene-Aniline Hybrid Systems in Multidisciplinary Research

The thiophene-aniline hybrid architecture offers unique advantages across scientific disciplines:

Materials Science

| Property | Contribution from Thiophene | Contribution from Aniline |

|---|---|---|

| Conductivity | High π-electron delocalization | Amino group doping sites |

| Thermal Stability | Rigid aromatic structure | Hydrogen bonding capacity |

| Optical Activity | Strong absorption in UV-Vis | Tunable fluorescence |

Source: Adapted from

In optoelectronics, the compound’s extended conjugation enables efficient light harvesting, making it suitable for organic photovoltaics (OPVs). Computational studies reveal a highest occupied molecular orbital (HOMO) energy of −5.2 eV and a lowest unoccupied molecular orbital (LUMO) of −2.7 eV, ideal for charge separation in donor-acceptor systems.

Drug Discovery

The hybrid structure interacts with biological targets through:

- Hydrogen bonding via the aniline’s NH group

- π-π stacking through the thiophene ring

- Van der Waals interactions with hydrophobic pockets

These interactions underpin its role as a scaffold for carbonic anhydrase inhibitors, where isoform selectivity is achieved by modifying substituents on the aniline ring.

Historical Evolution of 4-(Thiophen-2-yl)aniline Hydrochloride Synthesis Methodologies

The synthesis of 4-(Thiophen-2-yl)aniline hydrochloride has undergone three evolutionary phases:

Phase 1: Classical Coupling (Pre-2000)

Early methods relied on Ullmann-type couplings:

Thiophene-2-boronic acid + 4-bromoaniline → Pd(PPh₃)₄, K₂CO₃, DME → 4-(Thiophen-2-yl)aniline → HCl treatment → Hydrochloride salt Yields: 45–60% due to competing homocoupling.

Phase 2: Transition to Cross-Coupling (2000–2015)

The advent of Suzuki-Miyaura coupling improved efficiency:

- Pd(dppf)Cl₂ catalyst

- Microwave-assisted heating (120°C, 30 min)

- Yield optimization to 78%

Phase 3: Sustainable Methods (2015–Present)

Recent innovations emphasize green chemistry principles:

- Solvent-free mechanochemical synthesis: Ball-milling thiophene-2-carbaldehyde with aniline derivatives

- Photocatalytic C–H activation: Visible-light-mediated coupling using eosin Y catalyst

- Flow chemistry systems: Continuous production with 90% conversion efficiency

A comparative analysis of synthetic approaches:

| Method | Yield (%) | Reaction Time | E-Factor* |

|---|---|---|---|

| Ullmann coupling | 58 | 24 h | 12.4 |

| Suzuki-Miyaura | 78 | 4 h | 8.2 |

| Mechanochemical | 82 | 2 h | 3.1 |

| Photocatalytic | 75 | 1 h | 4.7 |

*Environmental factor (mass waste/mass product)

This progression reflects broader trends in heterocyclic synthesis, where catalytic precision and sustainability drive methodological advancements. The compound’s current accessibility (purity ≥98%, CAS 1172363-16-4) stems from these optimized protocols.

Palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a cornerstone for constructing the thiophene-aniline scaffold. Recent studies demonstrate that micellar aqueous systems using Kolliphor EL surfactant enable efficient coupling between bromoanilines and thienyl boronic acids at room temperature, achieving yields up to 98% within 15 minutes [2] [3]. The Pd(dtbpf)Cl₂ catalyst exhibits exceptional activity in these nanoreactors, with the surfactant stabilizing palladium species against aggregation and oxidation (Figure 1).

Key Advances in Ligand Design:

- Bidentate phosphine ligands: Enhance catalytic turnover by preventing Pd(0) nanoparticle formation

- Air-stable precatalysts: Enable reactions under ambient conditions without inert atmosphere [2]

- Micelle-confined active sites: Increase local reagent concentrations, accelerating coupling kinetics [3]

Table 1: Comparative Performance of Palladium Catalysts in Thiophene-Aniline Coupling

| Catalyst System | Yield (%) | Temperature (°C) | Reaction Time |

|---|---|---|---|

| Pd(dtbpf)Cl₂/Kolliphor EL | 98 | 25 | 15 min |

| Pd(PPh₃)₄/DMF | 82 | 80 | 4 h |

| Pd(OAc)₂/SPhos | 91 | 60 | 45 min |

Electrochemical Synthesis Platforms for Regioselective Functionalization

While direct electrochemical synthesis of 4-(thiophen-2-yl)aniline hydrochloride remains unreported, emerging strategies for analogous systems show promise. Paired electrolysis enables simultaneous anodic oxidation of thiophene derivatives and cathodic reduction of nitroarenes, potentially streamlining the synthesis of functionalized anilines. Recent work demonstrates:

- C-H activation: Direct coupling of thiophene and aniline precursors via radical intermediates

- pH-controlled selectivity: Adjusting electrolyte composition directs functionalization to C4 position [4]

- Flow electrochemical cells: Enhance mass transfer for improved reaction scalability

Sustainable Catalytic Systems in Green Synthesis Methodologies

The shift toward environmentally benign synthesis is exemplified by:

Aqueous-Phase Catalysis:

Kolliphor EL micellar systems reduce organic solvent consumption by 90% compared to traditional DMF-based methods [3]. Catalyst recycling experiments show retained activity over five cycles, with Pd leaching <0.5 ppm.

Biocatalytic Approaches:

Engineered transaminases demonstrate preliminary success in animating 4-(thiophen-2-yl)phenol derivatives, though yields currently lag behind chemical methods (38-52%) [4].

Waste Minimization Strategies:

- In situ HCl generation eliminates external proton source requirements

- Mechanically mixed reagents enable stoichiometric precision (99.8% atom economy) [5]

Mechanochemical Approaches for Solvent-Free Fabrication

Ball-milling techniques revolutionize thiophene-aniline synthesis through solid-state activation:

Critical Parameters:

- Impact energy: 50-100 mJ per hit optimizes molecular diffusion without decomposition

- Frequency: 25 Hz provides optimal collision frequency for Pd catalyst activation [6]

- Additive effects: 5 wt% NaCl co-milling agent improves reaction homogeneity

Table 2: Mechanochemical vs Solution-Phase Synthesis Comparison

| Metric | Ball Milling | Conventional |

|---|---|---|

| Reaction time | 30 min | 4 h |

| Solvent consumption | 0 mL | 50 mL |

| Energy input (kJ/mol) | 12 | 185 |

| Isolated yield | 89% | 91% |

Notable advancements include the use of PEG-functionalized ligands that maintain Pd dispersion in solid-state matrices, enabling coupling of poorly soluble substrates like polyhalogenated arenes [5]. The method demonstrates particular efficacy for synthesizing sterically hindered derivatives, achieving 78-84% yields for ortho-substituted analogs [6].